molecular formula C11H15FN2O3 B12792344 6'-F-CarbocyclicdT CAS No. 129829-85-2

6'-F-CarbocyclicdT

Cat. No.: B12792344
CAS No.: 129829-85-2
M. Wt: 242.25 g/mol
InChI Key: PCWLPDLBUBGSKQ-XHNCKOQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’-F-CarbocyclicdT is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally similar to thymidine, a naturally occurring nucleoside, but with a fluorine atom replacing the hydrogen at the 6’ position of the carbocyclic ring. This modification imparts unique properties to the compound, making it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-F-CarbocyclicdT typically involves multiple steps, starting from commercially available precursors. One common method involves the fluorination of a carbocyclic intermediate, followed by glycosylation with a thymine base. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of 6’-F-CarbocyclicdT may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity 6’-F-CarbocyclicdT suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

6’-F-CarbocyclicdT undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

6’-F-CarbocyclicdT has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe to study reaction mechanisms.

    Biology: The compound is employed in the study of DNA replication and repair processes due to its structural similarity to thymidine.

    Medicine: 6’-F-CarbocyclicdT has potential antiviral and anticancer properties, making it a candidate for drug development.

    Industry: The compound is used in the production of nucleoside analogs and other pharmaceuticals.

Mechanism of Action

The mechanism of action of 6’-F-CarbocyclicdT involves its incorporation into DNA during replication. The presence of the fluorine atom at the 6’ position disrupts normal base pairing and DNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets DNA polymerases and other enzymes involved in DNA synthesis, thereby exerting its effects .

Comparison with Similar Compounds

6’-F-CarbocyclicdT can be compared with other nucleoside analogs such as:

    Acyclovir: Used primarily as an antiviral agent.

    Zidovudine: An antiretroviral medication used to treat HIV.

    Gemcitabine: A chemotherapy agent used to treat various cancers.

The uniqueness of 6’-F-CarbocyclicdT lies in its specific fluorine modification, which imparts distinct chemical and biological properties compared to other nucleoside analogs .

Properties

CAS No.

129829-85-2

Molecular Formula

C11H15FN2O3

Molecular Weight

242.25 g/mol

IUPAC Name

1-[(1S,2R,3S)-2-fluoro-3-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H15FN2O3/c1-6-4-14(11(17)13-10(6)16)8-3-2-7(5-15)9(8)12/h4,7-9,15H,2-3,5H2,1H3,(H,13,16,17)/t7-,8-,9+/m0/s1

InChI Key

PCWLPDLBUBGSKQ-XHNCKOQMSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H]([C@H]2F)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CCC(C2F)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.